molecular formula C8H11N5O B3238228 9-(2-Hydroxypropyl)adenine CAS No. 14047-26-8

9-(2-Hydroxypropyl)adenine

Cat. No. B3238228
CAS RN: 14047-26-8
M. Wt: 193.21 g/mol
InChI Key: MJZYTEBKXLVLMY-UHFFFAOYSA-N
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Description

9-(2-Hydroxypropyl)adenine , also known by its synonyms such as 6-Amino-alpha-methyl-9H-purine-9-ethanol and (RS)-9-(2-Hydroxypropyl)adenine, is a chemical compound with the molecular formula C8H11N5O . It belongs to the class of nucleoside analogs and has garnered interest due to its potential applications in antiviral research .


Synthesis Analysis

The synthetic route for ®-9-(2-Hydroxypropyl)adenine involves several steps. It is commonly used as an intermediate in the synthesis of nucleoside analogs like fludarabine and cladribine. The manufacturing process ensures consistent quality and high yields, making it a preferred choice for researchers .


Molecular Structure Analysis

The molecular structure of 9-(2-Hydroxypropyl)adenine consists of a purine base (adenine) linked to a hydroxypropyl group. The hydroxypropyl moiety is attached to the N9 position of adenine. The compound’s three-dimensional arrangement plays a crucial role in its biological activity .


Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary based on its context and functional groups, it can participate in nucleophilic substitution reactions, hydrogen bonding, and interactions with other biomolecules. Researchers often explore its reactivity to design novel derivatives with improved properties .

Scientific Research Applications

Broad-Spectrum Antiviral Activity

9-(2-Hydroxypropyl)adenine has been identified as a potent inhibitor of various DNA and RNA viruses. Studies have shown its efficacy in inhibiting the replication of viruses such as vaccinia, herpes simplex, measles, and vesicular stomatitis both in vitro and in vivo. For instance, it significantly reduced the mortality rate of mice inoculated with vesicular stomatitis virus (De Clercq, Descamps, De Somer, & HOLÝ, 1978).

Synthesis and Modification

The compound has been synthesized through reactions with nucleic acid bases and epoxides. For example, the reaction of adenine with propylene oxide results in the formation of 9-(2-hydroxypropyl)adenine (Kondo, Sato, & Takemoto, 1973). Additionally, methods for the synthesis of isotopically labeled versions of this compound have been developed, which are crucial in drug discovery and development (Rivera et al., 2016).

Inhibition of Adenosine Deaminase

9-(2-Hydroxypropyl)adenine and its derivatives have been studied as inhibitors of adenosine deaminase. These studies have provided insights into the binding mechanisms of these compounds to the enzyme, highlighting the role of the hydroxyl group in the interaction (Schaeffer, Schwender, & Johnson, 1965).

Antiviral Agents Against Human Immunodeficiency Virus (HIV)

Alkoxyalkyl esters of 9-(2-Hydroxypropyl)adenine have been synthesized and demonstrated potent inhibitory effects against both wild-type and drug-resistant variants of HIV. These compounds have shown low effective concentrations in inhibiting HIV replication, making them promising candidates for HIV therapy (Hostetler et al., 2006).

Inhibition of Potato Virus X Replication

Research has also revealed the effectiveness of 9-(2-Hydroxypropyl)adenine in inhibiting the replication of potato virus X (PVX). This suggests potential applications in the field of agricultural virology (Schuster & Holý, 1988).

Future Directions

Research on 9-(2-Hydroxypropyl)adenine continues to explore its antiviral potential, structural modifications for enhanced activity, and pharmacokinetics. Collaborative efforts between chemists, biologists, and clinicians will pave the way for novel applications and therapeutic agents .

properties

IUPAC Name

1-(6-aminopurin-9-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZYTEBKXLVLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-Hydroxypropyl)adenine

Synthesis routes and methods

Procedure details

9-(2-Hydroxy-1-propyl)-6-chloropurine (I, 9 g, 42.5 mmol) was dissolved in saturated methanolic ammonia and ammonium chloride (50 mg). The mixture was heated at 130° in a bomb for 6 hr. The resulting solution was evaporated to dryness and recrystallized from ethanol/acetone. Yield=6.68 g of a colorless crystalline product (81%); mp 193°-194°; uv (H2O; pH 5.5); λmax 260 nm; TLC in CHCl3 :MeOH (5:1); Rf 0.44.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mg
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
HJ Schaeffer, R Vince - Journal of medicinal chemistry, 1967 - ACS Publications
Previous studies on the inhibition of adenosine deaminase with compounds that contain an asymmetric center utilized the corresponding racemic compounds. In order to determine if …
Number of citations: 32 pubs.acs.org
S Marveggio, S Raic, M Pongracic, M Mintas, B Pilger… - 1997 - sciforum.net
Herpes Simplex virus type 1 thymidine kinase (HSV1 TK) phosphorylates thymidine (dT) to thymidine monophosphate (dTMP) playing a key role in reactivation from the latency and …
Number of citations: 2 sciforum.net
SA MARATHE - 1968 - search.proquest.com
SYNTHESIS OF NUCLEOSIDE ANALOGS AS POTENTIAL INHIBITORS OF ADENOSINE DEAMINASE SYNTHESIS OF NUCLEOSIDE ANALOGS AS POTENTIAL INHIBITORS OF …
Number of citations: 2 search.proquest.com
NR Rivera, J Moore, DJ Schenk, H Wang, D Hesk… - Tetrahedron …, 2016 - Elsevier
Isotopically labeled compounds have numerous applications in drug discovery and development. (R)-9-(2-Hydroxypropyl)adenine 1 is an important intermediate in the synthesis of …
Number of citations: 6 www.sciencedirect.com
R Chavakula, NR Mutyala… - Organic Preparations and …, 2013 - Taylor & Francis
Tenofovir disoproxil fumarate is a highly potent antiviral agent, particularly for the therapy or prophylaxis of retroviral infections and belongs to a class of drugs called Nucleoside …
Number of citations: 3 www.tandfonline.com
HJ Schaeffer, CF Schwender - Journal of Pharmaceutical …, 1967 - Wiley Online Library
The syntheses of a variety of 6‐substituted‐9‐ (2‐hydroxybutyl)‐, 9‐ (2‐hydroxyheptyl)‐, and 9‐(2‐hydroxyoctyl)purines have been completed. Those compounds with a 6‐amino or a 6‐…
Number of citations: 4 onlinelibrary.wiley.com
SS Tagore, J Swaminathan, D Manikandan, S Gomathi… - Heliyon, 2021 - cell.com
In this study, (R)-9-(2-hydroxy propyl)adenine (HPA) is the molecule of interest for investigation. The XRD from single crystal of HPA has been used to extract its structural features. …
Number of citations: 4 www.cell.com
Y Du, J Hu, Z Hu, W Zhang, Y Qi, Y Zhang… - Journal of Liquid …, 2021 - Taylor & Francis
In this paper, a sensitive method for the determination of 3-chloro-1,2-propanediol (3-MCPD) by high performance liquid chromatography-fluorescence detection (HPLC-FLD) was …
Number of citations: 2 www.tandfonline.com
P Pospisil, BD Pilger, S Marveggio… - Helvetica chimica …, 2002 - Wiley Online Library
In the context of broadening the knowledge on substrate specificity of Herpes simplex virus type 1 thymidine kinase (HSV‐1 TK) and Varicella‐Zoster virus thymidine kinase (VZV TK), …
Number of citations: 21 onlinelibrary.wiley.com
LM Schultze, HH Chapman, NJP Dubree, RJ Jones… - Tetrahedron …, 1998 - Elsevier
The anti-HIV nucleotide analogue PMPA can be prepared on a kilogram-scale by a three step sequence: i) condensation of adenine with (R)-propylene carbonate, ii) alkylation of the …
Number of citations: 97 www.sciencedirect.com

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